alpha-Phenyl-2-methylcinnamic acid
Description
α-Phenyl-2-methylcinnamic acid (systematic name: (2E)-2-methyl-3-phenylprop-2-enoic acid) is a cinnamic acid derivative characterized by a methyl substituent at the α-carbon and a phenyl group at the β-position of the propenoic acid backbone. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol and CAS number 1199-77-5 . This compound exhibits a planar structure due to conjugation across the double bond (C=C) and carboxylic acid group, enabling intermolecular hydrogen bonding and π-π interactions in crystalline states . Cinnamic acid derivatives like this are studied for pharmacological activities, including antioxidant, antimalarial, and hepatoprotective properties .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-3-(2-methylphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O2/c1-12-7-5-6-10-14(12)11-15(16(17)18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b15-11+ |
InChI Key |
KHANWKKJVBIUOJ-RVDMUPIBSA-N |
SMILES |
CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Key Physicochemical Comparisons
Key Observations :
- Substituent Effects : The methyl group at the α-position in α-phenyl-2-methylcinnamic acid reduces rotational freedom compared to unsubstituted cinnamic acid, enhancing crystallinity . In contrast, the acetamido group in α-acetamidocinnamic acid introduces hydrogen-bonding capability, improving aqueous solubility .
- Phenyl Modifications : 2-Methyl-3-(3-methylphenyl)acrylic acid (meta-methyl substituent) exhibits tighter π-π interactions (3.006 Å vs. 3.396 Å in α-phenyl-2-methylcinnamic acid) due to steric and electronic effects .
- Functional Group Diversity: α-Cyano-4-hydroxycinnamic acid’s cyano and hydroxyl groups make it a superior matrix for MALDI-TOF mass spectrometry, unlike other cinnamic acids .
Pharmacological and Functional Comparisons
Key Observations :
- Antioxidant Activity : α-Phenyl-2-methylcinnamic acid’s conjugated system stabilizes radical intermediates, though its activity is weaker than hydroxylated analogs like ferulic acid .
- Antimalarial Potential: Methyl-substituted derivatives (e.g., 2-methyl-3-(3-methylphenyl)acrylic acid) show enhanced activity due to improved membrane permeability .
- Clinical Relevance : Mefenamic acid’s dual COX inhibition contrasts with the niche research applications of other cinnamic acids .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for alpha-Phenyl-2-methylcinnamic acid, and how do reaction conditions influence yield?
- This compound can be synthesized via Knoevenagel condensation between 2-methylbenzaldehyde and phenylacetic acid derivatives. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., piperidine or ammonium acetate) significantly affect yield. For example, using anhydrous ethanol with a catalytic amount of piperidine at reflux yields ~70–75% purity, while microwave-assisted synthesis reduces reaction time but may require post-purification steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR (¹H and ¹³C) is critical for confirming the stereochemistry and substituent positions, particularly distinguishing between cis (Z) and trans (E) isomers. FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). HPLC-MS ensures purity (>95%) and detects trace byproducts, especially when using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- The compound’s low aqueous solubility necessitates dissolution in DMSO or ethanol (≤1% v/v to avoid cytotoxicity). For cell-based studies, pre-formulation with cyclodextrins or liposomal encapsulation improves bioavailability. Solubility in organic solvents (e.g., chloroform, ethyl acetate) is advantageous for organic synthesis but requires careful solvent removal during purification .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?
- Discrepancies often arise from assay conditions. For example, cytotoxicity at high concentrations (>50 µM) may mask anti-inflammatory effects observed at lower doses (5–20 µM). Researchers should:
- Perform dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, HepG2 for toxicity).
- Use orthogonal assays (e.g., ELISA for cytokine profiling, MTT for viability) to validate specificity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies (AutoDock Vina) predict binding affinities to targets like COX-2 or PPARγ. QSAR models optimize substituent effects on logP and polar surface area to improve membrane permeability. For instance, introducing electron-withdrawing groups at the para position enhances metabolic stability in liver microsome assays .
Q. What methodological challenges arise in analyzing stereoisomers during synthesis, and how are they addressed?
- The compound’s Z/E isomerism complicates chromatographic separation. Strategies include:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution.
- Circular Dichroism (CD) to confirm absolute configuration.
- Crystallography (single-crystal X-ray) for unambiguous structural assignment, though this requires high-purity samples .
Q. How do environmental factors (pH, light) affect the compound’s stability in long-term storage?
- Degradation studies show:
- pH sensitivity : Stable at pH 5–7 (aqueous buffers), but hydrolyzes to phenylacetic acid derivatives under alkaline conditions (pH >9).
- Photodegradation : UV light (254 nm) induces trans-to-cis isomerization. Store in amber vials at –20°C under inert gas (N₂) to minimize decomposition .
Methodological Notes
- Stereochemical Purity : Always validate using chiral columns and compare retention times with authentic standards .
- Biological Replicates : Use n ≥ 3 in assays to account for variability, especially in cytotoxicity studies .
- Data Reproducibility : Cross-reference synthetic protocols with open-source repositories (e.g., PubChem) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
